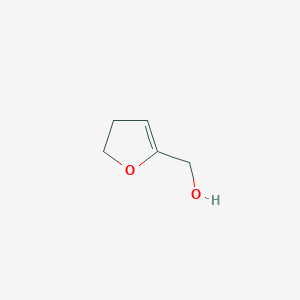

4,5-Dihydrofurfuryl alcohol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4,5-Dihydrofurfuryl alcohol is a useful research compound. Its molecular formula is C5H8O2 and its molecular weight is 100.12 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Polymer Production

One of the primary applications of 4,5-dihydrofurfuryl alcohol is in the synthesis of resins. These resins are utilized in:

- Thermoset Polymer Matrix Composites : The compound acts as a monomer that polymerizes to form durable materials used in various structural applications.

- Cements and Adhesives : Its polymerization properties allow it to be used as a bonding agent in construction materials.

- Coatings : The compound's ability to form strong cross-linked structures makes it suitable for protective coatings in industrial applications.

The polymerization process typically involves acid-catalyzed reactions that yield high-performance materials with desirable mechanical properties .

Pharmaceuticals

This compound serves as an intermediate in the synthesis of various pharmaceutical compounds. Its derivatives can be utilized in the production of:

- Antiulcer Medications : For instance, it is involved in synthesizing ranitidine, a widely used drug for treating stomach ulcers.

- Flavor and Fragrance Chemicals : The compound’s unique structure allows it to contribute to the synthesis of aromatic compounds used in food and cosmetic industries .

Fuel Applications

This compound has been explored as a potential fuel source due to its favorable combustion properties. It can be used in:

- Rocket Propellants : Mixtures containing this compound have been tested for use in hypergolic rocket fuels, which ignite spontaneously upon contact with oxidizers like nitric acid .

- Biofuels : Its renewable nature makes it an attractive candidate for biofuel production, contributing to sustainable energy solutions .

Case Studies

Several case studies illustrate the practical applications of this compound:

Análisis De Reacciones Químicas

Reactivity of Furfuryl Alcohol

Furfuryl alcohol exhibits diverse reactivity patterns, influenced by reaction conditions (e.g., pH, catalysts). Key reactions include:

1.1. Condensation Reactions

-

Co-condensation with amino groups :

Under acidic conditions (pH < 5), furfuryl alcohol reacts with primary and aliphatic amino groups of proteins (e.g., model compound AG) via hydroxymethyl furfural carbonium ions. This results in co-condensation products (e.g., Furan–CH₂–NH(CO)–R structures) and competing self-condensation of furfuryl alcohol . -

Self-condensation :

Furfuryl alcohol undergoes self-condensation under strong acidic conditions, releasing formaldehyde as a byproduct .

1.2. Hydrogenation Reactions

Furfuryl alcohol is synthesized industrially via hydrogenation of furfural. Computational studies reveal that hydrogen transfer from alcohols (e.g., isopropanol) to furfural over Lewis acidic zeolites (e.g., Li-Sn-BEA) occurs in three steps :

-

Propoxide formation : O–H bond cleavage in isopropanol.

-

Furylmethoxy intermediate formation : Hydrogen transfer to furfural.

-

Proton abstraction : Formation of furfuryl alcohol.

-

Catalyst dependence : Li-Sn-BEA zeolites exhibit higher catalytic activity due to stronger charge transfer from furfural’s HOMO to the catalyst’s LUMO .

Polymerization and Resin Formation

Furfuryl alcohol polymerizes under acidic/heat conditions to form poly(furfuryl alcohol) resins. This process involves:

-

Acid catalysis : Protonation of oxygen atoms in furfuryl alcohol generates electrophilic carbonium ions, initiating chain growth .

-

Formaldehyde release : Indicates instability of methylene ether linkages in self-condensation products .

Other Notable Reactions

-

Achmatowicz rearrangement : Converts furfuryl alcohol to dihydropyran derivatives .

-

Diels–Alder reactions : Reacts with electrophilic alkenes/alkynes as a diene .

-

Hydroxymethylation : Yields 1,5-bis(hydroxymethyl)furan under specific conditions .

4.1. Spectroscopic Evidence

4.2. pH-Dependent Reactivity

Propiedades

Fórmula molecular |

C5H8O2 |

|---|---|

Peso molecular |

100.12 g/mol |

Nombre IUPAC |

2,3-dihydrofuran-5-ylmethanol |

InChI |

InChI=1S/C5H8O2/c6-4-5-2-1-3-7-5/h2,6H,1,3-4H2 |

Clave InChI |

ORILXXPQYZFMDO-UHFFFAOYSA-N |

SMILES canónico |

C1COC(=C1)CO |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.